molecular formula C8H11NO4 B13584516 Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B13584516
M. Wt: 185.18 g/mol
InChI Key: MANJAXONNURCEP-UHFFFAOYSA-N
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Description

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a methoxyethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in industrial settings to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

    2-Methoxyethanol: A solvent with similar methoxyethyl functionality.

    2-Methoxyethylamine: A precursor in the synthesis of oxazole derivatives.

    Methyl oxazole-3-carboxylate: A structurally related compound with different substituents.

Uniqueness: Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is unique due to the combination of its oxazole ring and methoxyethyl group, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-11-4-3-6-5-7(9-13-6)8(10)12-2/h5H,3-4H2,1-2H3

InChI Key

MANJAXONNURCEP-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=NO1)C(=O)OC

Origin of Product

United States

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